4-METHYL-N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE 4-METHYL-N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE
Brand Name: Vulcanchem
CAS No.: 690246-78-7
VCID: VC7058301
InChI: InChI=1S/C15H18N4O3S3/c1-10-5-6-11(13(20)16-14-17-18-15(23-2)24-14)9-12(10)25(21,22)19-7-3-4-8-19/h5-6,9H,3-4,7-8H2,1-2H3,(H,16,17,20)
SMILES: CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SC)S(=O)(=O)N3CCCC3
Molecular Formula: C15H18N4O3S3
Molecular Weight: 398.51

4-METHYL-N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE

CAS No.: 690246-78-7

Cat. No.: VC7058301

Molecular Formula: C15H18N4O3S3

Molecular Weight: 398.51

* For research use only. Not for human or veterinary use.

4-METHYL-N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE - 690246-78-7

Specification

CAS No. 690246-78-7
Molecular Formula C15H18N4O3S3
Molecular Weight 398.51
IUPAC Name 4-methyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-3-pyrrolidin-1-ylsulfonylbenzamide
Standard InChI InChI=1S/C15H18N4O3S3/c1-10-5-6-11(13(20)16-14-17-18-15(23-2)24-14)9-12(10)25(21,22)19-7-3-4-8-19/h5-6,9H,3-4,7-8H2,1-2H3,(H,16,17,20)
Standard InChI Key FOQUIEBRKULDTJ-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SC)S(=O)(=O)N3CCCC3

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name 4-methyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(pyrrolidine-1-sulfonyl)benzamide delineates its structure:

  • Benzamide core: Substituted at the 3-position with a pyrrolidine-1-sulfonyl group and at the 4-position with a methyl group.

  • 1,3,4-Thiadiazole moiety: Attached via an amide linkage at the 2-position, featuring a methylsulfanyl group at the 5-position .

The molecular formula is C₁₆H₁₉N₅O₃S₃, with a calculated molecular weight of 433.56 g/mol. This aligns with analogous benzamide-thiadiazole hybrids, such as the structurally similar 4-methyl-N-[5-(phenylcarbamothioylamino)-1,3,4-thiadiazol-2-yl]benzamide (CID 1547875), which has a molecular weight of 369.5 g/mol .

Structural Analogues and Functional Groups

Key functional groups include:

  • Pyrrolidine-1-sulfonyl: Enhances solubility through polar interactions, as seen in compounds like N-{[4-(3-methylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide (logP = 2.88) .

  • Methylsulfanyl-thiadiazole: Contributes to electron-withdrawing effects, potentially influencing metabolic stability .

Synthesis and Physicochemical Properties

Physicochemical Profiling

Comparative data from structurally related compounds suggest:

PropertyValue (This Compound)Analogous Compound (CID 1547875) Triazole-Benzamide (ChemDiv 3330-2993)
Molecular Weight433.56 g/mol369.5 g/mol457.57 g/mol
logPEstimated 3.12.882.88
Hydrogen Bond Donors122
Polar Surface Area~85 Ų83.59 Ų83.59 Ų

The elevated logP relative to CID 1547875 and ChemDiv 3330-2993 suggests increased lipophilicity, likely due to the methylsulfanyl and pyrrolidine sulfonyl groups.

Toxicological and ADMET Considerations

Metabolic Stability

The methylsulfanyl group may undergo oxidative metabolism to sulfoxide or sulfone derivatives, as documented for similar thioether-containing compounds . Cytochrome P450 enzymes, particularly CYP3A4, are likely involved in this biotransformation.

Solubility and Bioavailability

Despite a polar surface area of ~85 Ų, the logP of 3.1 suggests moderate solubility in lipid membranes. Co-administration with solubility-enhancing excipients (e.g., cyclodextrins) may be necessary for in vivo efficacy .

Applications and Future Directions

Therapeutic Development

This compound’s dual sulfonamide and heterocyclic architecture positions it as a candidate for:

  • Neuropathic Pain Management: Via modulation of ion channels implicated in nerve sensitization .

  • Oncology: As a potential antimitotic agent targeting kinesins or tubulin .

Structural Optimization

Future studies should explore:

  • Bioisosteric Replacement: Substituting the methylsulfanyl group with trifluoromethyl to enhance metabolic stability.

  • Stereochemical Modifications: Introducing chiral centers to improve target selectivity, as seen in patent WO2019219672A1 .

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